molecular formula C13H16O3 B1444603 Methyl 2,2-dimethylchroman-8-carboxylate CAS No. 1350761-44-2

Methyl 2,2-dimethylchroman-8-carboxylate

Cat. No. B1444603
M. Wt: 220.26 g/mol
InChI Key: YWZWQQRLUNITNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

“Methyl 2,2-dimethylchroman-8-carboxylate” has a molecular formula of C13H16O3 and a molecular weight of 220.26 g/mol. The molecule contains a total of 33 bonds, including 17 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .

Scientific Research Applications

  • Green Chemistry

    • Application : Dimethyl carbonate and its derivatives are used in green chemistry due to their low toxicity, high biodegradability, and peculiar reactivity .
    • Method : The large-scale production of dialkyl carbonates is carried out through clean processes, which include the direct insertion of CO2 into epoxides .
    • Results : This method allows recycling of the carbon dioxide emitted during carbonate degradation .
  • Organic Synthesis

    • Application : The selective and efficient C–H methylation of sp2 and sp3 carbon centres has become a powerful transformation in the synthetic toolbox .
    • Method : Techniques have been employed to enable the selective installation of the C–Me bond in a wide range of chemical structures .
    • Results : These techniques have become highly desirable in modern drug discovery and synthesis programmes .
  • Agriculture

    • Application : 2,2-dimethyl-2H-chromene derivatives are designed and synthesized as agricultural antifungal agents .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : This research will provide a theoretical basis for the future application of 2,2-dimethyl-2H-chromenes as botanical fungicides in agriculture .
  • Synthesis of Acrylic Plastic Precursors

    • Application : Methyl propionate (MP) and methyl methacrylate (MMA) are considered as industrially important precursors for large-scale acrylic plastic production .
    • Method : The synthesis of MP and MMA precursors involves a reversible CO2 capture approach involving an organic superbase .
    • Results : Good recovery of the alcoholic solution of esters was achieved where 85% and 92% yields of MP and MMA were obtained, respectively .
  • C–H Methylation in Synthesis

    • Application : The selective and efficient C–H methylation of sp2 and sp3 carbon centres has become a powerful transformation in the synthetic toolbox .
    • Method : Diverse techniques have been employed to enable the selective installation of the C–Me bond in a wide range of chemical structures .
    • Results : These techniques have become highly desirable in modern drug discovery and synthesis programmes .
  • Synthesis of Drug-like Compounds
    • Application : The selective and efficient C–H methylation of sp2 and sp3 carbon centres has become a powerful transformation in the synthetic toolbox . This technique has become highly desirable in modern drug discovery and synthesis programmes .
    • Method : Diverse techniques have been employed to enable the selective installation of the C–Me bond in a wide range of chemical structures, from simple building blocks to complex drug-like architectures .
    • Results : Due to the potential for profound changes to physicochemical properties attributed to the installation of a “Magic Methyl” group at a strategic site in a lead compound, such techniques have become highly desirable in modern drug discovery and synthesis programmes .

properties

IUPAC Name

methyl 2,2-dimethyl-3,4-dihydrochromene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2)8-7-9-5-4-6-10(11(9)16-13)12(14)15-3/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZWQQRLUNITNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=CC=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-dimethylchroman-8-carboxylate

Synthesis routes and methods

Procedure details

To a solution of 2,2-dimethyl-3,4-dihydro-2H-chromene-8-carboxylic acid (300 mg, 1.45 mmol) in methanol (2.10 mL) and toluene (5.20 mL) cooled to 0° C. was added TMS-diazomethane (1.82 mL, 3.64 mmol) dropwise via a syringe. The reaction mixture was warmed to room temperature and stirred for 45 minutes. It was then cooled to 0° C., and acetic acid (2.00 mL) was added carefully. The solvent was evaporated under vacuum and the residue was re-dissolved in EtOAc (80.0 mL), washed with a saturated NaHCO3 solution (20.0 mL, dried over Na2SO4, filtered and concentrated under vacuum. The crude product was used directly to the next step without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
solvent
Reaction Step One
Quantity
1.82 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,2-dimethylchroman-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,2-dimethylchroman-8-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2,2-dimethylchroman-8-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2,2-dimethylchroman-8-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2,2-dimethylchroman-8-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2,2-dimethylchroman-8-carboxylate

Citations

For This Compound
1
Citations
KM Meepagala, AS Estep… - Journal of agricultural and …, 2016 - ACS Publications
Mosquitoes play a major role as vectors that transmit parasitic and viral diseases worldwide, especially in tropical and subtropical countries. Mosquito borne diseases not only affect …
Number of citations: 13 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.